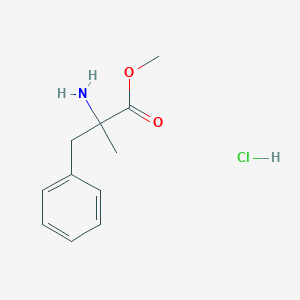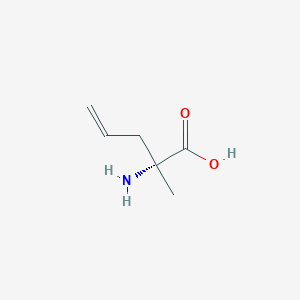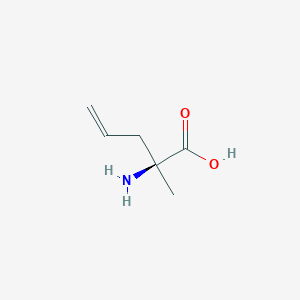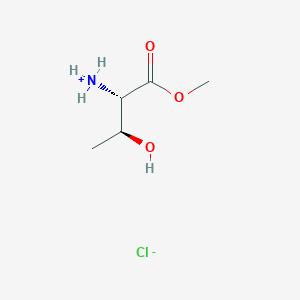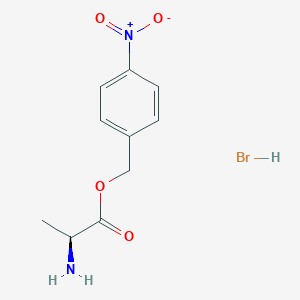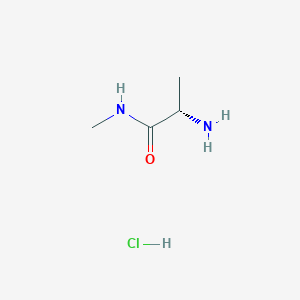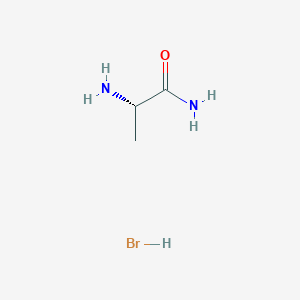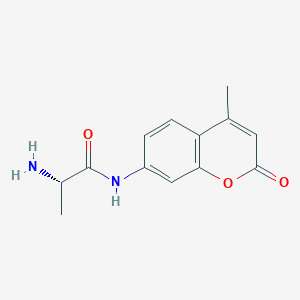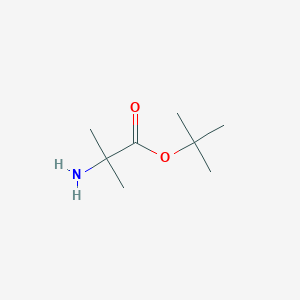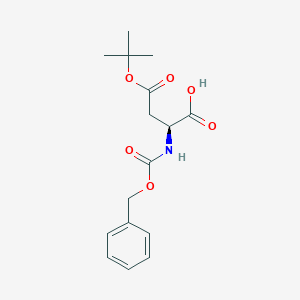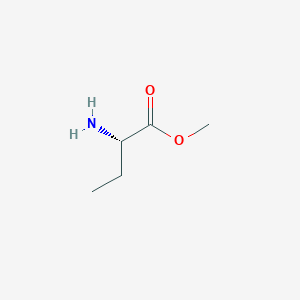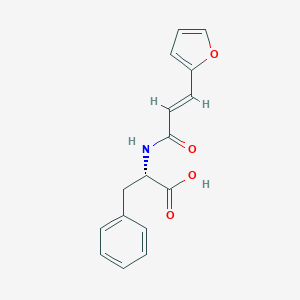
N-(3-(2-Furyl)acryloyl)phenylalanine
Overview
Description
N-(3-(2-Furyl)acryloyl)phenylalanine: is an organic compound that features a furan ring attached to an acrylamide moiety, which is further linked to the amino acid phenylalanine. This compound is known for its applications in biochemical assays, particularly as a substrate for enzymes like angiotensin-converting enzyme (ACE) .
Mechanism of Action
Target of Action
N-(3-(2-Furyl)acryloyl)phenylalanine primarily targets the Angiotensin Converting Enzyme (ACE) . ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
This compound acts as a substrate for ACE . It interacts with ACE, leading to its conversion and resulting in changes that can be measured using a kinetic spectrophotometric assay .
Biochemical Pathways
The interaction of this compound with ACE affects the RAS pathway. The conversion of this compound by ACE can influence the balance of angiotensin II and bradykinin, two critical components of the RAS pathway. This can lead to downstream effects such as vasodilation or vasoconstriction, influencing blood pressure .
Result of Action
The result of this compound’s action is the modulation of ACE activity. By acting as a substrate for ACE, it can influence the enzyme’s activity and thus the balance of angiotensin II and bradykinin. This can lead to changes in blood pressure and fluid balance .
Biochemical Analysis
Biochemical Properties
N-(3-(2-Furyl)acryloyl)phenylalanine plays a significant role in biochemical reactions, particularly as a substrate for ACE . ACE is an enzyme that plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body . The interaction between this compound and ACE is of great interest in the study of hypertension and related cardiovascular conditions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely tied to its role as a substrate for ACE . By influencing the activity of ACE, this compound can indirectly impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with ACE . As a substrate for ACE, it can influence the enzyme’s activity, potentially leading to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
It is known that this compound is used in kinetic spectrophotometric assays of ACE inhibitory activity .
Metabolic Pathways
This compound is involved in the RAS metabolic pathway due to its role as a substrate for ACE . It may interact with other enzymes or cofactors within this pathway, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Furyl)acryloyl)phenylalanine typically involves the reaction of 3-(2-furyl)acryloyl chloride with phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-(2-Furyl)acryloyl)phenylalanine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Chemistry: N-(3-(2-Furyl)acryloyl)phenylalanine is used as a substrate in various biochemical assays to study enzyme kinetics and inhibition, particularly for enzymes like ACE .
Biology: In biological research, this compound is used to investigate the activity of enzymes involved in peptide metabolism. It serves as a model substrate to understand enzyme-substrate interactions .
Medicine: The compound is utilized in the development of diagnostic assays for hypertension and other cardiovascular diseases by measuring ACE activity .
Industry: In the pharmaceutical industry, this compound is used in the screening of potential ACE inhibitors, which are important in the treatment of hypertension and heart failure .
Comparison with Similar Compounds
N-(3-(2-Furyl)acryloyl)-Leu-Gly-Pro-Ala: This compound is also used as a substrate for enzyme assays, particularly for collagenases.
N-(3-(2-Furyl)acryloyl)-Phe-Gly-Gly: Similar to N-(3-(2-Furyl)acryloyl)phenylalanine, this compound is used in ACE assays.
Uniqueness: this compound is unique due to its specific structure, which allows it to be a selective substrate for ACE. This specificity makes it a valuable tool in biochemical research and diagnostic applications .
Properties
IUPAC Name |
(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/b9-8+/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMRHXUZHXEHBK-VFNNOXKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4950-66-7 | |
| Record name | N-(3-(2-Furyl)acryloyl)phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004950667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was N-(3-(2-Furyl)acryloyl)phenylalanine ethyl ester chosen as a substrate in the study of high-pressure peptide synthesis?
A1: The research focused on the influence of high pressure on peptide bond formation catalyzed by enzymes. This compound ethyl ester served as a model substrate for carboxypeptidase Y. This enzyme catalyzes the substitution of an ester or peptide group with an amino acid derivative. The study aimed to investigate whether high pressure could enhance the efficiency of this enzymatic reaction []. The selection of this specific substrate was likely driven by its compatibility with carboxypeptidase Y and suitability for monitoring reaction progress under high-pressure conditions.
Q2: How did high pressure affect the reaction using this compound ethyl ester and what does this suggest about the reaction mechanism?
A2: The study found that applying a pressure of 200 MPa resulted in a six-fold increase in the total peptide yield compared to conducting the reaction at atmospheric pressure []. This significant increase suggests that high pressure likely influences the reaction in several ways. Firstly, it could promote the formation of a more compact enzyme-substrate complex, facilitating closer interaction and enhancing the enzyme's catalytic efficiency. Secondly, high pressure might shift the equilibrium of the reaction towards the synthesis of the peptide bond by favoring the state with lower volume, typically the product state in condensation reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


